molecular formula C13H6Cl2N4 B2896859 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-13-8

7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2896859
CAS No.: 320417-13-8
M. Wt: 289.12
InChI Key: BOIIMOUIRJTBRT-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dichlorophenyl group and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

  • Reduction: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-amine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for the development of new therapeutic agents.

Medicine: The compound and its derivatives are being investigated for their potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.

  • 3,4-Dichlorophenyl derivatives: Compounds containing the 3,4-dichlorophenyl group but with different core structures.

Uniqueness: 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of the pyrazolo[1,5-a]pyrimidine core and the dichlorophenyl group, which imparts unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.

Properties

IUPAC Name

7-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N4/c14-10-2-1-8(5-11(10)15)12-3-4-17-13-9(6-16)7-18-19(12)13/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIIMOUIRJTBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC3=C(C=NN23)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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